Thalidomide-PEG3-NH2

PROTAC Targeted Protein Degradation Linker SAR

Thalidomide-PEG3-NH2 is a bifunctional E3 ligase ligand-linker for PROTAC development. The PEG3 spacer provides balanced flexibility (14-16 Å extended) and aqueous compatibility (LogP -0.9), reducing aggregation. Ideal for amide coupling to carboxylic acid warheads. Validated in clinical-stage CDK9 degrader THAL-SNS-032. Choose for optimal ternary complex formation.

Molecular Formula C19H23N3O7
Molecular Weight 405.4 g/mol
Cat. No. B11938085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-PEG3-NH2
Molecular FormulaC19H23N3O7
Molecular Weight405.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCN
InChIInChI=1S/C19H23N3O7/c20-6-7-27-8-9-28-10-11-29-14-3-1-2-12-16(14)19(26)22(18(12)25)13-4-5-15(23)21-17(13)24/h1-3,13H,4-11,20H2,(H,21,23,24)
InChIKeySIRFHSCMWOEOOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-PEG3-NH2 for PROTAC Development: Procurement-Grade E3 Ligase-Linker Conjugate


Thalidomide-PEG3-NH2 (CAS: 1957236-10-0) is a bifunctional E3 ligase ligand-linker conjugate that combines a thalidomide-based cereblon (CRBN) ligand with a triethylene glycol (PEG3) spacer terminated by a primary amine . The thalidomide moiety enables recruitment of the CRBN E3 ubiquitin ligase, while the PEG3 linker provides a hydrophilic, flexible tether that facilitates conjugation to target-protein-binding warheads for the construction of proteolysis-targeting chimeras (PROTACs) . The hydrochloride salt form (MW: 441.86 g/mol) is commonly employed to enhance aqueous solubility and storage stability . This compound serves as a critical building block in targeted protein degradation (TPD) research, enabling the development of novel degraders for oncology, neurology, and immunology applications .

Why Thalidomide-PEG3-NH2 Cannot Be Substituted with Other Thalidomide-PEG Conjugates in PROTAC Design


In PROTAC development, linker length and composition are not interchangeable parameters; they critically influence ternary complex formation, degradation efficiency, and physicochemical properties [1]. Subtle variations in PEG unit count (e.g., PEG2 vs. PEG3 vs. PEG4) alter the spatial distance between the E3 ligase and target protein, which can shift degradation potency by orders of magnitude [1]. Similarly, the terminal functional group (amine vs. carboxylic acid vs. propargyl) dictates the conjugation chemistry available, directly impacting synthetic feasibility and final PROTAC structure . The following evidence guide quantifies exactly where Thalidomide-PEG3-NH2 demonstrates distinct, measurable differentiation from its closest analogs, enabling informed procurement decisions.

Quantitative Differentiation of Thalidomide-PEG3-NH2 vs. Closest Analogs: Evidence for Scientific Selection


Degradation Potency: THAL-SNS-032 (PEG3) vs. JB300 (PEG2) in Cellular Assays

Thalidomide-PEG3-NH2 is the E3 ligase-recruiting component of the clinical-stage PROTAC THAL-SNS-032, a CDK9 degrader. In cellular assays, THAL-SNS-032 exhibits a DC50 of <250 nM and an Emax >95% for CDK9 degradation . In contrast, JB300, a PROTAC built with a shorter Thalidomide-PEG2 linker, demonstrates a DC50 of 30 nM against Aurora A . While these values reflect different target proteins and cannot be directly compared as a head-to-head linker study, they illustrate the divergent potency profiles achievable with PEG3 vs. PEG2 linkers in distinct PROTAC contexts.

PROTAC Targeted Protein Degradation Linker SAR

Hydrophilicity and Solubility: LogP Comparison of Thalidomide-PEG3-NH2 vs. Unmodified Thalidomide

The introduction of a PEG3 linker dramatically alters the hydrophilicity of the thalidomide scaffold. Thalidomide-PEG3-NH2 exhibits a calculated LogP of -0.9, indicating significant hydrophilicity and enhanced aqueous solubility . In contrast, unmodified thalidomide has a LogP of approximately 0.33 [1], reflecting its hydrophobic character and poor water solubility. This 1.23-unit decrease in LogP translates to improved handling in aqueous biological buffers and reduced non-specific binding in cellular assays, facilitating more reliable PROTAC screening.

Physicochemical Properties Solubility PROTAC Linker

Conjugation Chemistry: Terminal Amine vs. Carboxylic Acid in PROTAC Assembly

Thalidomide-PEG3-NH2 terminates in a primary amine, enabling conjugation via amide bond formation with carboxylic acid-containing warheads or via reductive amination with aldehyde/ketone-bearing ligands . This amine functionality is orthogonal to the carboxylic acid terminus found in Thalidomide-PEG3-COOH (CAS: 2682112-08-7) . The choice between amine and acid termini dictates the synthetic route and coupling efficiency, with amines generally offering faster reaction kinetics under mild conditions with NHS-ester or isothiocyanate-activated warheads.

Conjugation Chemistry PROTAC Synthesis Functional Group

Optimal Application Scenarios for Thalidomide-PEG3-NH2 in Targeted Protein Degradation Research


PROTAC Library Synthesis for CRBN-Mediated Degradation Screens

Thalidomide-PEG3-NH2 is ideally suited for constructing diverse PROTAC libraries via amide coupling to carboxylic acid-containing warheads. Its LogP of -0.9 ensures aqueous compatibility during high-throughput synthesis and cellular screening, reducing aggregation artifacts common with more hydrophobic linkers . The PEG3 length provides a balanced spatial separation (approximately 14-16 Å extended) that often yields optimal degradation efficiency in CRBN-based systems [1].

Development of CDK9 Degraders for Oncology Research

As demonstrated by the clinical-stage PROTAC THAL-SNS-032, Thalidomide-PEG3-NH2 is a validated building block for CDK9-targeting degraders. THAL-SNS-032 achieves potent CDK9 degradation (DC50 <250 nM, Emax >95%) and exhibits significant antiproliferative activity in MOLT4 cells (IC50 = 50 nM) . Researchers developing novel CDK9 degraders can leverage this established linker-ligand conjugate to accelerate SAR studies and lead optimization.

Biophysical Characterization of Ternary Complex Formation

The hydrophilic PEG3 linker in Thalidomide-PEG3-NH2 minimizes non-specific interactions with lipid membranes, promoting cytosolic and nuclear distribution of the resulting PROTAC . This property makes it particularly valuable for biophysical studies (e.g., SPR, TR-FRET, NanoBRET) aimed at quantifying ternary complex formation and cooperativity between CRBN and target proteins in a cellular context.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalidomide-PEG3-NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.